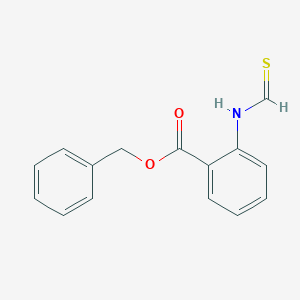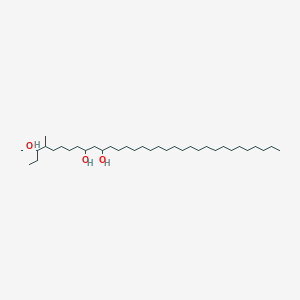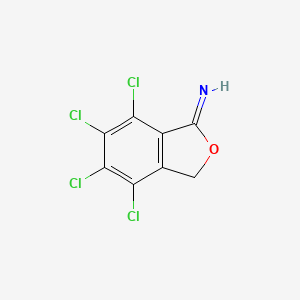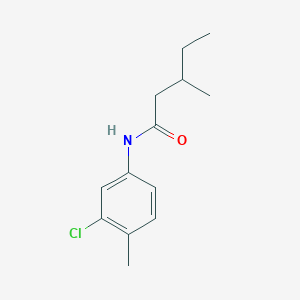
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is an organic compound with the molecular formula C11H11Cl3O2 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a methyl group and a trichloroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate typically involves the esterification of 4-Methyl-3-(2,2,2-trichloroethyl)phenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the phenol to the acetate ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield the corresponding phenol and acetic acid.
Reduction: The trichloroethyl group can be reduced to an ethyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: 4-Methyl-3-(2,2,2-trichloroethyl)phenol and acetic acid.
Reduction: 4-Methyl-3-(2,2-dichloroethyl)phenyl acetate.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate involves its interaction with specific molecular targets. The trichloroethyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylphenyl acetate: Lacks the trichloroethyl group, making it less reactive in certain chemical reactions.
3-(2,2,2-Trichloroethyl)phenyl acetate: Lacks the methyl group, which may affect its chemical properties and reactivity.
Phenyl acetate: The simplest form, lacking both the methyl and trichloroethyl groups.
Uniqueness
4-Methyl-3-(2,2,2-trichloroethyl)phenyl acetate is unique due to the presence of both the methyl and trichloroethyl groups, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
91193-94-1 |
|---|---|
Fórmula molecular |
C11H11Cl3O2 |
Peso molecular |
281.6 g/mol |
Nombre IUPAC |
[4-methyl-3-(2,2,2-trichloroethyl)phenyl] acetate |
InChI |
InChI=1S/C11H11Cl3O2/c1-7-3-4-10(16-8(2)15)5-9(7)6-11(12,13)14/h3-5H,6H2,1-2H3 |
Clave InChI |
IYUIQDRIQANGPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC(=O)C)CC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)

![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![Dimethyl [1,2-bis(diethylamino)ethenyl]phosphonate](/img/structure/B14365086.png)

![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)

![N-ethyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine](/img/structure/B14365107.png)
![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)
![Methyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B14365126.png)

